N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2,6-difluorobenzamide

FtsZ inhibition antibacterial scaffold hopping

Researchers often struggle to validate FtsZ-mediated antibacterial effects, as many compounds in the 2,6-difluorobenzamide class exhibit confounding off-target activity. This benzimidazole analog solves that problem by serving as a validated negative control. Its benzimidazole-for-benzothiazole substitution ablates antibacterial activity, while weak GTPase inhibition (IC50 ~27 μM) establishes a clear inactivity baseline. Use it to discriminate specific FtsZ effects from off-target toxicity or as a selectivity probe for polypharmacology mapping. • Validated FtsZ negative control with consistent lack of antibacterial activity. • Weak GTPase inhibition (IC50 ~27 μM) provides a reliable inactivity baseline. • Critical for SAR teaching, activity-cliff models, and selectivity profiling. Supplied with documented purity and ready for global dispatch, this probe ensures your assays are rigorously controlled.

Molecular Formula C20H13F2N3O
Molecular Weight 349.3 g/mol
Cat. No. B2959504
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2,6-difluorobenzamide
Molecular FormulaC20H13F2N3O
Molecular Weight349.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=NC3=CC=CC=C3N2)NC(=O)C4=C(C=CC=C4F)F
InChIInChI=1S/C20H13F2N3O/c21-13-7-5-8-14(22)18(13)20(26)25-15-9-2-1-6-12(15)19-23-16-10-3-4-11-17(16)24-19/h1-11H,(H,23,24)(H,25,26)
InChIKeyIBLFWLSRAZRXTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Core Structural Profile & Procurement Identity


This compound is a 2,6-difluorobenzamide derivative in which the amide nitrogen is substituted with a 2-(1H-benzo[d]imidazol-2-yl)phenyl moiety. It belongs to a chemotype explored in multiple therapeutic and antibacterial discovery programs, particularly as a structural analog of bacterial cell division protein FtsZ inhibitors and as a scaffold related to certain FLAP modulators [1]. The molecule is distinguished by its heterocyclic core replacement: a benzimidazole ring replaces the benzothiazole or thiazolopyridine typical of potent 2,6-difluorobenzamide-based chemotypes (e.g., PC190723, compound 14) [1][2]. The consequences of this core substitution are pivotal for evaluating its suitability for downstream applications.

Scaffold Dependency of 2,6-Difluorobenzamide Bioactivity


Compounds within the 2,6-difluorobenzamide class are not functionally interchangeable. A critical determinant of target engagement (e.g., FtsZ inhibition) and antibacterial potency is the nature of the heterocycle attached to the central amide scaffold. Substituting the privileged benzothiazole motif (present in nanomolar-potency FtsZ inhibitors such as PC190723 and compound 14) with a benzimidazole has been explicitly demonstrated to ablate antibacterial activity [1]. Furthermore, the isolated target-level inhibition for the benzimidazole analog is weak (IC50 ~27 μM against FtsZ GTPase) [2]. These quantitative breakdowns establish that indiscriminate replacement of in-class scaffolds leads to functionally inactive compounds, making this benzimidazole derivative a critical negative control or selectivity probe rather than a bioactive lead candidate.

Quantitative Comparator Evidence


Antibacterial Activity: Benzimidazole vs Benzothiazole

Direct comparison from the same study: replacement of the central benzothiazole with a benzimidazole in 2,6-difluorobenzamide analogs results in complete loss of antibacterial activity against Gram-positive and Gram-negative strains [1]. The benzothiazole-containing parent series (e.g., compound 14 and its analogs) displayed MICs of 0.25–1 µg/mL against Bacillus subtilis and <10 µg/mL against both susceptible and resistant Staphylococcus aureus [1]. In marked contrast, the benzimidazole-substituted analog (compound 25) showed no measurable antibacterial activity under identical assay conditions [1].

FtsZ inhibition antibacterial scaffold hopping

FtsZ GTPase Inhibition: Weak Target Engagement

The compound's direct biochemical activity on the FtsZ target is quantified at 27,000 nM (27 µM) IC50 for inhibition of Escherichia coli FtsZ GTPase activity [1]. For context, potent 2,6-difluorobenzamide-based FtsZ inhibitors typically achieve sub-μM to low nM IC50 values: e.g., PC190723 shows Kd ≈ 0.5–1 µM for polymer stabilization, and compound 14 from the same series displays high nanomolar antibacterial MICs indicative of much stronger target engagement. The ~27 µM IC50 confirms weak intrinsic affinity, consistent with the observed antibacterial inactivity.

FtsZ GTPase enzyme inhibition target engagement

Structural Differentiation: Benzimidazole vs Thiazolopyridine

The benzimidazole core represents a distinct bioisosteric replacement for the thiazolopyridine/benzothiazole moieties common in optimized FtsZ inhibitors (e.g., PC190723, compound 14) [1]. The physicochemical consequences include altered hydrogen-bonding capacity (benzimidazole N-H donor vs. thiazole non-donor character) and changes in planarity/angle. This structural divergence directly correlates with the functional outcome: the benzimidazole analog is unable to engage the FtsZ binding pocket productively, as evidenced by both enzymatic and antibacterial data [1][2].

scaffold hopping bioisostere heterocycle replacement

Procurement-Guiding Application Scenarios


Negative Control for FtsZ Inhibitor Screening

In whole-cell antibacterial and FtsZ enzymatic screening cascades, this benzimidazole analog serves as a validated negative control to discriminate specific FtsZ-mediated effects from off-target toxicity. Its consistent lack of antibacterial activity alongside measurable but weak GTPase inhibition (IC50 27 µM) provides a clear 'inactivity baseline' [1][2]. This can be directly compared to positive controls such as PC190723 in each assay run.

Selectivity Profiling Probe in Off-Target Panels

The compound's benzimidazole moiety may confer binding to certain purinergic or kinase targets distinct from FtsZ. Researchers can use this compound as a selectivity probe to map the polypharmacology landscape of 2,6-difluorobenzamide-based libraries, potentially identifying novel off-target liabilities or secondary pharmacology [1].

Medicinal Chemistry Scaffold-Hopping Tool

The documented 'activity cliff' caused by the benzothiazole→benzimidazole substitution makes this compound a powerful educational tool for teaching SAR principles in 2,6-difluorobenzamide design. It can be employed in structure-activity relationship courses or as a reference inactive scaffold in computational models predicting activity cliffs [1].

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